molecular formula C6H11AlCl4N2 B3069471 1-Ethyl-3-methylimidazolium tetrachloroaluminate CAS No. 80432-05-9

1-Ethyl-3-methylimidazolium tetrachloroaluminate

Cat. No.: B3069471
CAS No.: 80432-05-9
M. Wt: 280 g/mol
InChI Key: UYYXEZMYUOVMPT-UHFFFAOYSA-J
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Description

1-Ethyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid composed of the 1-ethyl-3-methylimidazolium cation and the tetrachloroaluminate anion. This compound is known for its unique properties, such as low melting point and high thermal stability, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the electrochemical deposition of aluminum . This compound, also known as an ionic liquid, is used as an electrolyte with AlCl3 precursor in the electrodeposition process .

Mode of Action

This compound interacts with its target by facilitating the deposition of aluminum . When AlCl3 is added into the ionic liquid, it generates significant well-developed nucleation growth loops and new coupled reduction and oxidation peaks in cyclic voltammograms . These correspond to the aluminum deposition and dissolution, respectively .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrochemical process of aluminum deposition . The active species for aluminum deposition was found to be [Al2Cl7]− . This process is influenced by various factors such as the substrate materials, composition of the mixture (AlCl3-to-IL ratio), operating temperature, deposition current density, substrate pretreatment, stirring, and additives .

Pharmacokinetics

The reduction rate constants were found to be 118 × 10−5 cm s−1 and 337 × 10−4 cm s−1 at 30 °C and 110 °C, respectively .

Result of Action

The result of the action of this compound is the successful deposition of metallic aluminum film on glassy carbon electrodes through constant-potential cathodic reductions . This makes it a promising electrolyte directly used for aluminum deposition .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The ionic liquid exhibits a wide and stable electrochemical window from 3.2 to 2.3 V on a glassy carbon electrode when the temperature is increased from 30 °C to 110 °C . Other factors that can influence its action include the substrate materials, composition of the mixture (AlCl3-to-IL ratio), deposition current density, substrate pretreatment, stirring, and additives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium tetrachloroaluminate can be synthesized by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride. The reaction typically takes place under an inert atmosphere to prevent moisture from interfering with the process. The reaction is exothermic and requires careful control of temperature and stoichiometry to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic reaction but is carried out in larger reactors with automated control systems to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-methylimidazolium tetrachloroaluminate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Methyl-3-ethylimidazolium chloride
  • 1-(2-Methoxyethyl)-3-methylimidazolium chloride

Comparison: 1-Ethyl-3-methylimidazolium tetrachloroaluminate stands out due to its unique combination of low melting point and high thermal stability. Compared to its chloride counterparts, it offers better control over reaction conditions and improved yields in catalytic processes. Its ability to act as both a solvent and a catalyst makes it a versatile compound in various applications .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;tetrachloroalumanuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXEZMYUOVMPT-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11AlCl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80432-05-9
Record name 1-Ethyl-3-methylimidazolium tetrachloroaluminate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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